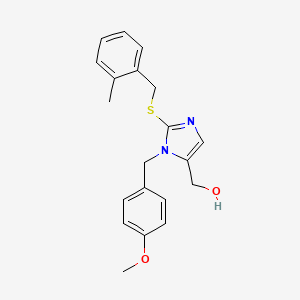![molecular formula C17H12O6 B2860776 7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione CAS No. 780821-74-1](/img/structure/B2860776.png)
7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of chromene, which is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring . Chromenes and their derivatives have been found to have various potential biological activities, including anti-cancerous, anti-proliferative, anti-inflammatory, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound appears to contain two hydroxy groups and a spirobi[chromene] group, which suggests it may have interesting chemical properties .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has developed efficient methods for synthesizing chromene derivatives, leveraging environmentally friendly, high-yield, and straightforward procedures. For example, Yao et al. (2009) described an efficient synthesis of 4H-benzo[g]chromene-5,10-dione derivatives through a multicomponent reaction catalyzed by triethylbenzylammonium chloride under solvent-free conditions, emphasizing the process's environmental benefits and simplicity (Yao et al., 2009). Similarly, Patel et al. (2021) developed a mild and highly efficacious synthetic route for spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives using a graphene oxide-supported dicationic ionic liquid (DIL@GO) as a heterogeneous catalyst in water, highlighting the process's efficiency and environmental friendliness (Patel et al., 2021).
Potential Applications in Anticancer Research
The synthesis of chromene derivatives has also found potential applications in anticancer research. For instance, Pan et al. (2014) conducted an organocatalytic asymmetric cascade Michael cyclization reaction to synthesize spiro[4H-benzo[g]chromene-indoline] derivatives, which demonstrated excellent antiproliferative activity against several cancer cell lines, suggesting their potential utility in anticancer drug development (Pan et al., 2014).
Green Chemistry Approaches
The emphasis on green chemistry and environmentally benign synthesis methods is a common theme in the research of chromene derivatives. For example, Jadidi et al. (2009) reported an efficient one-pot synthesis of spiro[chromeno[2,3-d]pyrimidine-5,3'-indoline]-tetraones by a three-component reaction in water, showcasing an approach that minimizes harmful solvent use and simplifies the synthesis process (Jadidi et al., 2009).
Innovative Synthesis Strategies
Innovative synthesis strategies for creating complex molecular structures are also a focus of research. Rawat et al. (2006) explored the use of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units, which are present in photochromic materials and biologically active natural products, demonstrating the versatility and potential applications of chromene derivatives in synthesizing complex molecules (Rawat et al., 2006).
Zukünftige Richtungen
The future research directions for this compound could include further exploration of its potential biological activities, such as its potential activity as a PDE5 inhibitor . Additionally, more research could be done to fully understand its synthesis process, chemical reactions, and physical and chemical properties.
Eigenschaften
IUPAC Name |
7,7'-dihydroxy-4,4'-spirobi[3H-chromene]-2,2'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O6/c18-9-1-3-11-13(5-9)22-15(20)7-17(11)8-16(21)23-14-6-10(19)2-4-12(14)17/h1-6,18-19H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQHSNYXQLJJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(C13CC(=O)OC4=C3C=CC(=C4)O)C=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7'-dihydroxy-4,4'-spirobi[chromene]-2,2'(3H,3'H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2860696.png)

![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860706.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2860711.png)

![2-chloro-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2860714.png)
![Tert-butyl N-[3,3-dimethyl-1-(methylsulfonimidoyl)butan-2-yl]carbamate](/img/structure/B2860716.png)